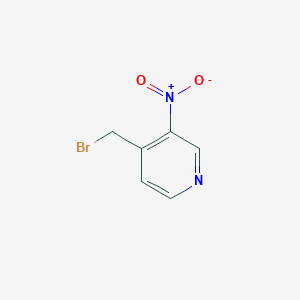![molecular formula C20H26O2 B1404357 (8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione CAS No. 54024-17-8](/img/structure/B1404357.png)
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves intricate organic chemistry. Researchers have explored various synthetic routes to access it. These methods often rely on strategic transformations, such as cyclization reactions , oxidations , and functional group manipulations . Detailed synthetic pathways can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of this compound is fascinating. It features a cyclopentane-fused phenanthrene ring system , with additional substituents. The stereochemistry at positions 8, 9, 10, and 14 plays a crucial role in its biological activity. Researchers have elucidated the structure using techniques like NMR spectroscopy , X-ray crystallography , and mass spectrometry .
Chemical Reactions Analysis
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione participates in various chemical reactions. These include oxidations , reductions , and functional group transformations . Understanding its reactivity is essential for designing novel derivatives with improved properties .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Design and Synthesis of Aromatic-Steroid Derivatives : A study detailed the synthesis of aromatic derivatives from similar compounds, using boric acid as a catalyst and confirming structures through spectroscopy and spectrometry. This research highlights methods for creating complex derivatives with potential applications in various fields (Valverde et al., 2013).
Advancements in Synthesis : Another study optimized the preparation of certain cyclopenta[a]phenanthrene derivatives and explored their synthesis, suggesting advancements in the methodology for creating such compounds (Coombs, 1999).
Crystallographic Studies
Analysis of Molecular Structures : Research on similar compounds like 5,22-Stigmastadien-3β-yl p-toluenesulfonate provided insights into molecular conformations and crystal structures, aiding in understanding the physical and chemical properties of cyclopenta[a]phenanthrenes (Ketuly et al., 2010).
Steroid Derivatives and Inhibitors : A study on androsterone derivatives, structurally related to cyclopenta[a]phenanthrenes, examined their role as inhibitors in androgen biosynthesis, contributing to our understanding of their biological activity (Djigoué et al., 2012).
Chemical Reactivity and Properties
Reactivity and Environmental Implications : Research focusing on 4H-Cyclopenta [def] phenanthrene, a structurally similar compound, discussed its reactivity and environmental significance, particularly its potential mutagenic activity (Minaba & Suzuki, 1986).
Correlation with Carcinogenicity : A study examined the relationship between the structure and carcinogenicity of cyclopenta[a]phenanthrene derivatives, providing insights into their potential health impacts (Coombs et al., 1973).
Mecanismo De Acción
Mode of Action
Based on its chemical structure, it is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Without more information about this compound and its mechanism of action, it is difficult to predict how these factors might influence its activity .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione: interacts with several enzymes and proteins, influencing various biochemical reactions. It is known to bind with specific receptors and enzymes, modulating their activity. The interactions with these biomolecules can lead to changes in their conformation and function, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
The compound This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular function. Additionally, it can impact cell signaling pathways, thereby influencing cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s binding to specific receptors can lead to changes in gene expression, thereby modulating various cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, although its effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of This compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, thereby influencing its activity and function .
Subcellular Localization
The subcellular localization of This compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can affect the compound’s function and its interactions with other biomolecules .
Propiedades
IUPAC Name |
(8S,9S,10R,14S)-13-ethyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-12(2)19-15-7-5-14(21)10-13(15)4-6-16(19)17(20)8-9-18(20)22/h10,15-17,19H,2-9,11H2,1H3/t15-,16-,17-,19+,20?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUOYDLHCFPVMW-XFAGIWRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(=C)C3C(C1CCC2=O)CCC4=CC(=O)CCC34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC12CC(=C)[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743239 | |
| Record name | (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54024-17-8 | |
| Record name | (8S,9S,10R,14S)-13-Ethyl-11-methylidene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3aS,3bS,9aR,9bS,11aS)â??11aâ??ethylâ??10â??methylideneâ?? 1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aHâ??cyclopenta[a]phenanthreneâ??1,7â??dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


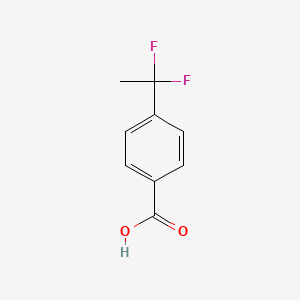
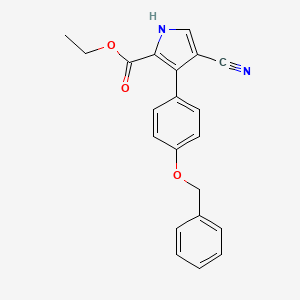
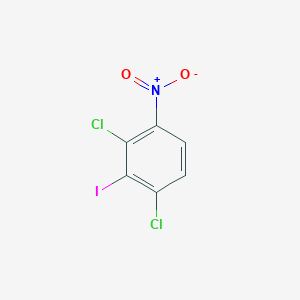
![2-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1404279.png)
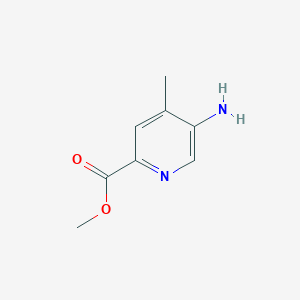
![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)
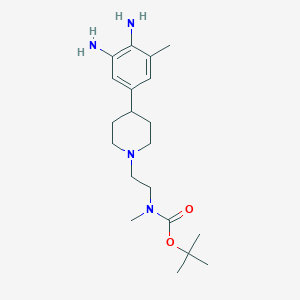

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)
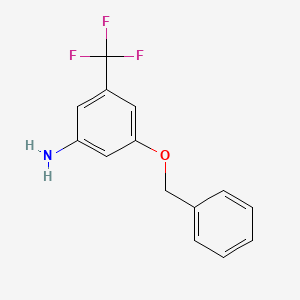
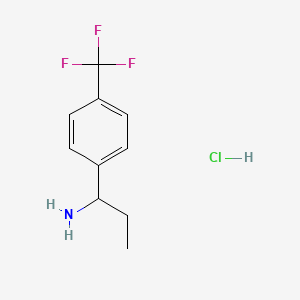
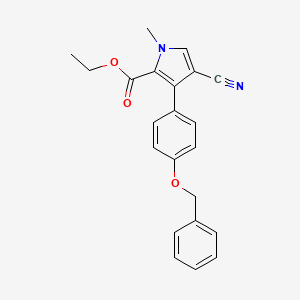
![Methyl 3-oxo-2,5,6,7-tetrahydro-3H-pyrrolo-[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B1404294.png)
